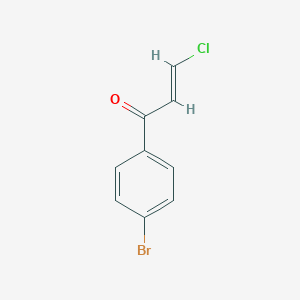
1-(4-bromophenyl)-3-chloroprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4’-Bromo-3-chloroacrylophenone: is an organic compound characterized by the presence of bromine and chlorine atoms attached to an acrylophenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Bromo-3-chloroacrylophenone typically involves the bromination and chlorination of an acrylophenone precursor. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent and a suitable chlorinating agent under controlled conditions. The reaction is carried out in a polar solvent, such as water, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of trans-4’-Bromo-3-chloroacrylophenone may involve large-scale bromination and chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: trans-4’-Bromo-3-chloroacrylophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted acrylophenones.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: trans-4’-Bromo-3-chloroacrylophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of halogenated acrylophenones on biological systems. It is also used in the development of new biochemical assays .
Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .
Industry: In the industrial sector, trans-4’-Bromo-3-chloroacrylophenone is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mécanisme D'action
The mechanism of action of trans-4’-Bromo-3-chloroacrylophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates and subsequent modification of biological macromolecules .
Comparaison Avec Des Composés Similaires
4-Bromoacetophenone: Similar in structure but lacks the chlorine atom.
3-Chloroacetophenone: Similar in structure but lacks the bromine atom.
4’-Bromo-3-chlorobenzophenone: Contains both bromine and chlorine atoms but has a different core structure.
Uniqueness: trans-4’-Bromo-3-chloroacrylophenone is unique due to the presence of both bromine and chlorine atoms on the acrylophenone structure. This dual halogenation provides distinct reactivity and properties compared to its mono-halogenated counterparts. The combination of these halogens allows for a broader range of chemical transformations and applications .
Propriétés
Numéro CAS |
17306-04-6 |
|---|---|
Formule moléculaire |
C9H6BrClO |
Poids moléculaire |
245.5 g/mol |
Nom IUPAC |
(E)-1-(4-bromophenyl)-3-chloroprop-2-en-1-one |
InChI |
InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-6H/b6-5+ |
Clé InChI |
RXPBSMJSLNBUBZ-AATRIKPKSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C=CCl)Br |
SMILES isomérique |
C1=CC(=CC=C1C(=O)/C=C/Cl)Br |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=CCl)Br |
Synonymes |
(E)-4'-Bromo-β-chloroacrylophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















